Cas no 2171638-71-2 (3-(1-Aminobutyl)thian-3-ol)

3-(1-アミノブチル)チアン-3-オールは、有機合成化学において有用な中間体として知られる化合物です。分子内にアミノ基とヒドロキシル基を有するため、多様な官能基変換やキラル補助剤としての応用が可能です。特に、チアン環構造が立体障害を緩和しつつ反応性を調整する点が特徴で、医薬品中間体や光学活性化合物の合成において高い利便性を示します。また、アミノ基の塩基性を活かした触媒作用や、キラルプールとしての利用も研究されています。その構造的特徴から、従来の鎖状アミノアルコールに比べて立体選択的反応制御が容易であることが報告されています。

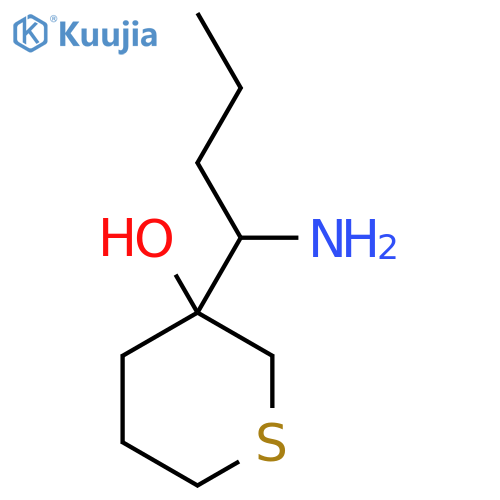

3-(1-Aminobutyl)thian-3-ol structure

商品名:3-(1-Aminobutyl)thian-3-ol

3-(1-Aminobutyl)thian-3-ol 化学的及び物理的性質

名前と識別子

-

- EN300-1639367

- 2171638-71-2

- 3-(1-aminobutyl)thian-3-ol

- 3-(1-Aminobutyl)thian-3-ol

-

- インチ: 1S/C9H19NOS/c1-2-4-8(10)9(11)5-3-6-12-7-9/h8,11H,2-7,10H2,1H3

- InChIKey: YHNYKZSNJKBAAL-UHFFFAOYSA-N

- ほほえんだ: S1CCCC(C1)(C(CCC)N)O

計算された属性

- せいみつぶんしりょう: 189.11873540g/mol

- どういたいしつりょう: 189.11873540g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 143

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 71.6Ų

3-(1-Aminobutyl)thian-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1639367-1.0g |

3-(1-aminobutyl)thian-3-ol |

2171638-71-2 | 1.0g |

$728.0 | 2023-07-10 | ||

| Enamine | EN300-1639367-500mg |

3-(1-aminobutyl)thian-3-ol |

2171638-71-2 | 500mg |

$1014.0 | 2023-09-22 | ||

| Enamine | EN300-1639367-0.5g |

3-(1-aminobutyl)thian-3-ol |

2171638-71-2 | 0.5g |

$699.0 | 2023-07-10 | ||

| Enamine | EN300-1639367-250mg |

3-(1-aminobutyl)thian-3-ol |

2171638-71-2 | 250mg |

$972.0 | 2023-09-22 | ||

| Enamine | EN300-1639367-10000mg |

3-(1-aminobutyl)thian-3-ol |

2171638-71-2 | 10000mg |

$4545.0 | 2023-09-22 | ||

| Enamine | EN300-1639367-50mg |

3-(1-aminobutyl)thian-3-ol |

2171638-71-2 | 50mg |

$888.0 | 2023-09-22 | ||

| Enamine | EN300-1639367-0.1g |

3-(1-aminobutyl)thian-3-ol |

2171638-71-2 | 0.1g |

$640.0 | 2023-07-10 | ||

| Enamine | EN300-1639367-0.05g |

3-(1-aminobutyl)thian-3-ol |

2171638-71-2 | 0.05g |

$612.0 | 2023-07-10 | ||

| Enamine | EN300-1639367-0.25g |

3-(1-aminobutyl)thian-3-ol |

2171638-71-2 | 0.25g |

$670.0 | 2023-07-10 | ||

| Enamine | EN300-1639367-10.0g |

3-(1-aminobutyl)thian-3-ol |

2171638-71-2 | 10.0g |

$3131.0 | 2023-07-10 |

3-(1-Aminobutyl)thian-3-ol 関連文献

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

2171638-71-2 (3-(1-Aminobutyl)thian-3-ol) 関連製品

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量